N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide
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Overview
Description
N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the oxadiazole intermediate.
Formation of the Butanamide Moiety: The final step involves the reaction of the acetylated oxadiazole derivative with butanoyl chloride to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the oxadiazole ring can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the acetyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halides, acids, and bases are employed depending on the specific substitution reaction.
Major Products
Oxidation: Phenolic derivatives and quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Agrochemicals: It is explored for its potential as a pesticide and herbicide.
Mechanism of Action
The mechanism of action of N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide
- N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}propionamide
- N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}isobutyramide
Uniqueness
N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]butanamide |
InChI |
InChI=1S/C21H21N3O4/c1-3-7-19(26)22-16-10-11-18(17(12-16)14(2)25)27-13-20-23-24-21(28-20)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,26) |
InChI Key |
UOAMNTJQNFVPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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